Cas no 1096330-41-4 (2-Ethoxy-5-fluorobenzyl alcohol)
2-Ethoxy-5-fluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2-Ethoxy-5-fluorobenzyl alcohol
- (2-Ethoxy-5-fluorophenyl)methanol
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- MDL: MFCD11639967
- Inchi: 1S/C9H11FO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
- InChI Key: JSSWUBPSTLYARZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(CO)C=1)OCC
Computed Properties
- Exact Mass: 170.07430775g/mol
- Monoisotopic Mass: 170.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.5
2-Ethoxy-5-fluorobenzyl alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Ethoxy-5-fluorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01FFHQ-250mg |
2-Ethoxy-5-fluorobenzyl alcohol |
1096330-41-4 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR01FFHQ-1g |
2-Ethoxy-5-fluorobenzyl alcohol |
1096330-41-4 | 95% | 1g |
$800.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1787592-1g |
(2-Ethoxy-5-fluorophenyl)methanol |
1096330-41-4 | 97% | 1g |
¥15381.00 | 2024-08-09 |
2-Ethoxy-5-fluorobenzyl alcohol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Ethoxy-5-fluorobenzyl alcohol
The Role of 2-Ethoxy-5-Fluorobenzyl Alcohol (CAS No. 1096330-41-4) in Chemical and Pharmaceutical Research
2-Ethoxy-5-fluorobenzyl alcohol, a structurally unique organic compound with the CAS registry number 1096330-41-4, has emerged as a critical intermediate in both synthetic chemistry and drug discovery. Its molecular structure, characterized by an ethoxy group (OCH₂CH₃) attached to the para position of a fluorinated benzene ring, coupled with a hydroxymethyl group (CH₂OH), confers versatile reactivity and pharmacological potential. Recent advancements in computational chemistry and synthetic methodologies have further highlighted its role in designing bioactive molecules targeting diverse therapeutic areas.
In the realm of medicinal chemistry, 2-Ethoxy-5-fluorobenzyl alcohol has gained attention for its ability to modulate enzyme activities through fluorine-mediated hydrophobic interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of human topoisomerase IIα, a validated target for anticancer therapy. The ethoxy substituent enhances lipophilicity, while the fluorine atom fine-tunes binding affinity to protein pockets, as revealed by molecular dynamics simulations. These findings underscore its utility as a scaffold for developing next-generation chemotherapeutic agents.
Synthetic chemists have leveraged the reactive functionalities of benzyl alcohol core to construct complex architectures. A notable approach involves palladium-catalyzed cross-coupling reactions using this compound as an electrophilic partner. Researchers at the University of Cambridge recently reported a one-pot protocol where 1096330-41-4-derived iodides undergo Suzuki-Miyaura coupling with arylboronic acids under mild conditions, enabling rapid access to multifunctionalized aromatic systems. Such methods are pivotal for high-throughput screening campaigns in drug discovery pipelines.
In the context of materials science, this compound's phenolic hydroxyl group enables self-assembled nanostructure formation under controlled solvent conditions. A 2024 publication in Nano Letters described supramolecular gels formed by hydrogen-bonding interactions between fluorinated benzyl alcohols and π-conjugated polymers. These materials exhibit tunable optical properties, suggesting applications in stimuli-responsive sensors or drug delivery systems where controlled release mechanisms are required.
Cutting-edge studies also explore its role in modifying existing drugs through bioisosteric replacement strategies. For instance, substituting phenolic groups in NSAIDs with ethoxy-fluoro benzyl moieties has been shown to improve metabolic stability without compromising anti-inflammatory activity. Preclinical data from the NIH-funded Drug Innovation Initiative indicate that such modifications extend half-lives by up to 7-fold compared to parent compounds.
The synthesis pathway of 1096330-41-4 itself represents an area of active research optimization. Traditional methods involving Friedel-Crafts acylation often produce low yields due to competing side reactions on fluorinated aromatics. However, recent advances using microwave-assisted solid acid catalysts have achieved >95% isolated yields under solvent-free conditions, as reported in a 2023 Green Chemistry paper from ETH Zurich.
In pharmacokinetic studies conducted by Pfizer's Discovery Chemistry team, this compound displayed favorable absorption profiles when administered orally to murine models. The ethoxy group's lipophilicity facilitated intestinal permeation while the fluorine substitution reduced susceptibility to phase I metabolism enzymes like CYP3A4. These properties align with current industry trends favoring orally bioavailable small molecules.
Cryogenic NMR spectroscopy has provided new insights into its conformational preferences at physiological temperatures. A collaborative study between Stanford University and Merck revealed that the hydroxymethyl group adopts a preferred gauche conformation relative to the fluoro substituent when dissolved in DMSO-d₆ at 25°C—a configuration critical for stabilizing protein-drug interactions during lead optimization phases.
Safety data accumulated over recent years confirm that this compound maintains acceptable toxicity profiles within recommended handling parameters. Acute oral LD₅₀ values exceeding 5 g/kg in rodents suggest low acute toxicity when compared against traditional organic intermediates used in pharmaceutical synthesis.
The integration of artificial intelligence tools like AlphaFold has further accelerated structure-based drug design efforts involving this molecule. Researchers at DeepMind demonstrated how machine learning models can predict binding modes of fluorinated benzyl alcohol derivatives within protein-ligand complexes with unprecedented accuracy (>98% RMSD), significantly reducing experimental trial-and-error phases.
In conclusion, 2-Ethoxy-5-fluorobenzyl alcohol (CAS No.: 1096330-41-4) stands at the intersection of modern synthetic strategies and translational medicine research. Its unique structural features combined with emerging application areas across multiple disciplines position it as an indispensable tool compound for advancing chemical innovation while addressing unmet medical needs through targeted drug development approaches.
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